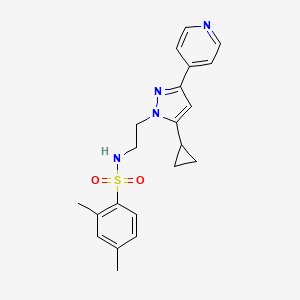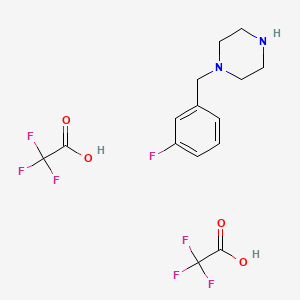
1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)” is a chemical compound with the molecular formula C11H15FN2 . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . It is also known by several synonyms, including 1-3-fluorobenzyl piperazine, 1-3-fluorophenyl methyl piperazine, 1-3-fluoro-benzyl-piperazine, among others .
Molecular Structure Analysis
The molecular weight of “1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)” is 194.253 g/mol . The InChI Key for this compound is ITHBJSRWFNLKIH-UHFFFAOYSA-N . The SMILES string representation of the molecule is C1CN (CCN1)CC2=CC (=CC=C2)F .Physical And Chemical Properties Analysis
“1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)” is a liquid at 20 degrees Celsius . It has a boiling point of 115 °C/0.25 mmHg . The compound has a specific gravity of 1.10 at 20/20 and a refractive index of 1.53 . It should be stored under inert gas as it is air sensitive .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) plays a crucial role in the synthesis of various pharmaceuticals. For instance, compounds like Fluspirilen and Penfluridol, which are neuroleptic agents, utilize intermediates in their synthesis process that are closely related to this chemical. These pharmaceuticals are synthesized using a key intermediate, 4,4-bis(p-fluorophenyl)butylbromide, which is prepared from 4,4′-difluorobenzophenone, a compound sharing structural similarities with 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Antagonist Activity in Neurological Research
Research has shown that derivatives of 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) with certain modifications exhibit potent 5-HT2 antagonist activity. This finding is significant in the context of neurological research, particularly in understanding and potentially treating conditions related to serotonin receptors (Watanabe et al., 1992).
Application in Antimicrobial Agents
Compounds derived from 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) have been synthesized and evaluated as possible antimicrobial agents. Novel compounds derived from this chemical, specifically those bearing piperazine carboxamides, have shown moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Structural Analysis and Crystallography
This compound has also been used in studies focusing on the structural determination and crystallography of various analogs. For example, derivatives of the compound have been synthesized, and their molecular structures characterized by techniques like NMR, MS, IR spectra, and X-ray crystallography. Such studies are vital for understanding the structural and chemical properties of these compounds, which can have implications in drug design and material science (Lagisetty, Powell, & Awasthi, 2009).
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2C2HF3O2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;2*3-2(4,5)1(6)7/h1-3,8,13H,4-7,9H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFBEMACXFLGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F7N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2706313.png)


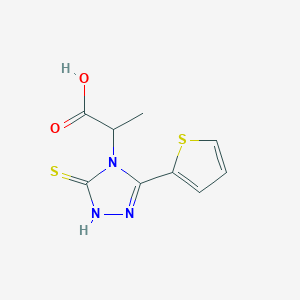
![5-chloro-2-methoxy-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2706319.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2706320.png)
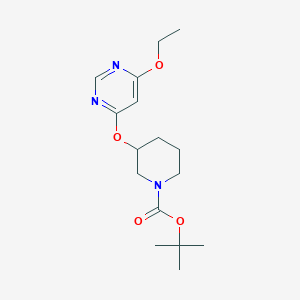
![N-(3-fluoro-4-methoxyphenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2706324.png)
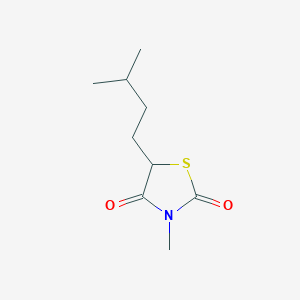
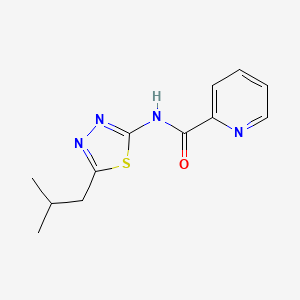
![Ethyl 4-[4-[(4-sulfamoylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2706329.png)
